molecular formula C12H16ClN3 B12220604 N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12220604
M. Wt: 237.73 g/mol
InChI Key: XXCJEJPBZIQPPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Oxidized derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanone.

    Reduction: Reduced derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine.

    Substitution: Substituted derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine chloride.

Scientific Research Applications

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can be compared with other similar compounds such as:

  • N-[(1-methylpyrazol-4-yl)methyl]-2-furamide
  • N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
  • (1-Methylpyrazol-4-yl)methanol

These compounds share similar structural features but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8H2,1H3;1H

InChI Key

XXCJEJPBZIQPPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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